((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol (2S,3S)-2,3-dihydroxysuccinate
((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol (2S,3S)-2,3-dihydroxysuccinate
Brand Name:
Vulcanchem
CAS No.:
229177-52-0
VCID:
VC20802608
InChI:
InChI=1S/C6H11NO.C4H6O6/c7-6-2-1-5(3-6)4-8;5-1(3(7)8)2(6)4(9)10/h1-2,5-6,8H,3-4,7H2;1-2,5-6H,(H,7,8)(H,9,10)/t5-,6+;1-,2-/m10/s1
SMILES:
C1C(C=CC1N)CO.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula:
C10H17NO7
Molecular Weight:
263.24 g/mol
((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol (2S,3S)-2,3-dihydroxysuccinate
CAS No.: 229177-52-0
Cat. No.: VC20802608
Molecular Formula: C10H17NO7
Molecular Weight: 263.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 229177-52-0 |
|---|---|
| Molecular Formula | C10H17NO7 |
| Molecular Weight | 263.24 g/mol |
| IUPAC Name | [(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol;(2S,3S)-2,3-dihydroxybutanedioic acid |
| Standard InChI | InChI=1S/C6H11NO.C4H6O6/c7-6-2-1-5(3-6)4-8;5-1(3(7)8)2(6)4(9)10/h1-2,5-6,8H,3-4,7H2;1-2,5-6H,(H,7,8)(H,9,10)/t5-,6+;1-,2-/m10/s1 |
| Standard InChI Key | LTSTZOJHLZNDFG-ZGMNSGLWSA-N |
| Isomeric SMILES | C1[C@@H](C=C[C@@H]1N)CO.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
| SMILES | C1C(C=CC1N)CO.C(C(C(=O)O)O)(C(=O)O)O |
| Canonical SMILES | C1C(C=CC1N)CO.C(C(C(=O)O)O)(C(=O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator